molecular formula C12H24N2O2 B14038155 Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No.: B14038155
M. Wt: 228.33 g/mol
InChI Key: YZHZLLZTMYDRLG-NXEZZACHSA-N
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Description

Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methyl group attached to the piperazine ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m1/s1

InChI Key

YZHZLLZTMYDRLG-NXEZZACHSA-N

Isomeric SMILES

CC[C@@H]1CN([C@@H](CN1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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